molecular formula C13H17BrO B8564680 6-Bromo-2,2,4,4-tetramethylchroman

6-Bromo-2,2,4,4-tetramethylchroman

Cat. No.: B8564680
M. Wt: 269.18 g/mol
InChI Key: CZBFXHFAONDFCR-UHFFFAOYSA-N
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Description

6-Bromo-2,2,4,4-tetramethylchroman is a brominated chroman derivative of significant interest in organic and medicinal chemistry research. The chroman scaffold, which consists of a benzodihydropyran structure, is a privileged framework in drug discovery due to its diverse biological activities. Although specific biological data for this compound is not fully established in the available literature, closely related chroman-4-one analogs have demonstrated considerable potential in scientific investigations, particularly as novel anticancer agents. Chromanone derivatives have been identified as inhibitors of uncoupling proteins (UCPs), specifically UCP2, which plays a protective role in tumor cells. High UCP2 levels are associated with chemoresistance, and chromane-based inhibitors can cause oxidative stress in carcinoma cells and act synergistically with chemotherapeutic agents to increase their toxicity . Furthermore, synthetic chromanone analogs, including halogenated derivatives, have shown promising cytotoxic activity against various cancer cell lines, such as breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and human neuroblastoma (SK-N-MC) . The presence of the bromine atom on the aromatic ring, as seen in structures like 6-bromo-2,2-dimethylchroman-4-one, serves as a valuable handle for further synthetic manipulation, enabling researchers to create diverse libraries for biological screening . This compound is intended for research use only, strictly within laboratory settings, and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

6-bromo-2,2,4,4-tetramethyl-3H-chromene

InChI

InChI=1S/C13H17BrO/c1-12(2)8-13(3,4)15-11-6-5-9(14)7-10(11)12/h5-7H,8H2,1-4H3

InChI Key

CZBFXHFAONDFCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC2=C1C=C(C=C2)Br)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chroman Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Source
6-Bromo-2,2,4,4-tetramethylchroman 6-Br, 2,2,4,4-(CH₃)₄ C₁₃H₁₇BrO 283.18
6-Bromo-3-fluoro-3-methylchromane (21) 6-Br, 3-F, 3-CH₃ C₁₀H₁₀BrFO 257.09
8-Bromo-6-chloro-2-propylchroman-4-one 8-Br, 6-Cl, 2-C₃H₇, 4-ketone C₁₂H₁₂BrClO₂ 303.58
6-Bromo-4-chromanone 6-Br, 4-ketone C₉H₇BrO₂ 227.06
6-Bromo-7-methylchroman-4-one 6-Br, 7-CH₃, 4-ketone C₁₀H₉BrO₂ 241.08

Table 2: Physical Properties

Compound Name Melting Point (°C) Notable Properties Source
6-Bromo-3-fluoro-3-methylchromane (21) 49–50 White solid, e.r. 45:55
6-Bromo-4-chromanone Not reported Commercial purity: 95%

Research Findings and Mechanistic Insights

  • QSAR Limitations : Brominated aromatic compounds are underrepresented in toxicity training sets, complicating predictive modeling for 6-bromo derivatives .

Q & A

What are the key challenges in synthesizing 6-Bromo-2,2,4,4-tetramethylchroman, and how can regioselectivity be optimized?

Basic Research Focus
The synthesis of brominated chroman derivatives often faces challenges in regioselectivity due to steric hindrance from the tetramethyl groups. A common approach involves radical bromination or electrophilic substitution, where reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically influence bromine positioning. For example, in related brominated chromans, regioselectivity can be improved using Lewis acids like FeCl₃ to direct bromination to the electron-rich aromatic ring . Characterization via ¹H/¹³C NMR and HPLC (with retention time comparisons to standards) is essential to verify purity and regiochemical outcomes .

How can conflicting spectral data for 6-Bromo-2,2,4,4-tetramethylchroman derivatives be resolved?

Advanced Research Focus
Contradictions in spectral data (e.g., NMR shifts or mass fragmentation patterns) may arise from conformational isomerism or impurities. For instance, steric effects from tetramethyl groups can cause unexpected splitting in NMR spectra. Researchers should:

  • Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
  • Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate purity via orthogonal methods (HPLC-MS, elemental analysis) .
    If inconsistencies persist, consider alternative synthetic pathways or intermediates to isolate confounding factors .

What methodologies are recommended for analyzing the stability of 6-Bromo-2,2,4,4-tetramethylchroman under varying pH and temperature conditions?

Basic Research Focus
Stability studies should employ accelerated degradation protocols:

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • pH Sensitivity : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS.
  • Light Sensitivity : Exposure to UV/visible light with periodic sampling for HPLC analysis.
    Documentation of degradation products (e.g., dehalogenation or methyl group oxidation) is critical for mechanistic insights .

How does the bromine atom in 6-Bromo-2,2,4,4-tetramethylchroman influence its reactivity in cross-coupling reactions?

Advanced Research Focus
The bromine substituent enables participation in Suzuki-Miyaura or Ullmann-type couplings, but steric hindrance from the tetramethyl groups may limit catalyst accessibility. Strategies include:

  • Using bulky ligands (e.g., XPhos) to enhance catalytic efficiency.
  • Optimizing solvent systems (e.g., DMF/toluene mixtures) to balance solubility and reaction rates.
  • Monitoring reaction progress via in situ Raman spectroscopy to detect intermediates.
    Comparative studies with non-brominated analogs can isolate the bromine’s electronic vs. steric effects .

What are the best practices for interpreting contradictory bioactivity data in studies involving 6-Bromo-2,2,4,4-tetramethylchroman derivatives?

Advanced Research Focus
Discrepancies in bioactivity (e.g., enzyme inhibition assays) may stem from assay conditions or compound aggregation. Mitigation strategies:

  • Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Test for nonspecific binding via counter-screens (e.g., detergent-based assays).
  • Reassess solubility using dynamic light scattering (DLS) to detect colloidal aggregates.
    Cross-referencing with structural analogs (e.g., 2-Bromo-N-(4-chlorophenyl)butanamide) can clarify structure-activity relationships .

How can computational modeling aid in predicting the environmental fate of 6-Bromo-2,2,4,4-tetramethylchroman?

Advanced Research Focus
Predictive models (e.g., EPI Suite, QSAR) estimate biodegradation, bioaccumulation, and toxicity. Key parameters:

  • LogP : Determined experimentally or via computational tools (e.g., XLogP3).
  • Hydrolysis Rates : pH-dependent degradation pathways modeled using DFT.
  • Ecotoxicity : Compare with EPA DSSTox data for structurally related brominated aromatics .
    Experimental validation through OECD 301/302 guidelines is recommended for regulatory compliance.

What analytical techniques are most effective for quantifying trace impurities in 6-Bromo-2,2,4,4-tetramethylchroman samples?

Basic Research Focus
For impurity profiling:

  • GC-MS or LC-HRMS : Detect halogenated byproducts (e.g., di-brominated isomers).
  • ICP-OES : Quantify residual metal catalysts (e.g., Pd from cross-coupling reactions).
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed.
    Calibration against certified reference materials (CRMs) ensures accuracy .

How do steric effects in 6-Bromo-2,2,4,4-tetramethylchroman impact its crystallographic characterization?

Advanced Research Focus
Tetramethyl groups create disordered crystal lattices, complicating X-ray diffraction. Solutions include:

  • Cocrystallization with small molecules (e.g., acetic acid) to stabilize packing.
  • Low-temperature data collection (100 K) to reduce thermal motion.
  • Use of synchrotron radiation for high-resolution data.
    Comparative analysis with methyl-substituted analogs (e.g., 2,2,4,4-tetramethylchroman-6-amine) provides insights into steric contributions .

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